

An In-depth Technical Guide to the Physical and Chemical Properties of Seychellene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Seychellene is a naturally occurring tricyclic sesquiterpene hydrocarbon first isolated from the essential oil of Pogostemon patchouli Pellet var. suavis Hook. Its unique and complex molecular architecture has made it a significant target for total synthesis, serving as a benchmark for the development of new synthetic methodologies. This technical guide provides a comprehensive overview of the physical and chemical properties of **Seychellene**, including its spectroscopic characteristics and detailed synthetic protocols. This information is crucial for researchers in natural product chemistry, synthetic organic chemistry, and drug development who may be interested in its potential applications.

Physical and Chemical Properties

Seychellene is a colorless to pale yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in the table below. While a specific melting point for **Seychellene** is not widely reported, its boiling point and other physical constants have been determined.



Property	Value	Source
Molecular Formula	C15H24	
Molecular Weight	204.35 g/mol	
IUPAC Name	(1R,3S,6S,7S,8S)-3,6,8- trimethyl-2- methylidenetricyclo[5.3.1.0 ³ , ⁸]u ndecane	
CAS Number	20085-93-2	[1]
Boiling Point	250.00 to 251.00 °C @ 760.00 mm Hg	[1]
Flash Point	214.00 °F (101.11 °C)	[1]
logP (o/w)	6.073 (estimated)	[1]
Appearance	Colorless to pale yellow clear liquid (estimated)	[1]

Note: A specific optical rotation value for (-)-**Seychellene** with defined experimental conditions (concentration, solvent, temperature, and wavelength) is not consistently reported across the surveyed literature.

Spectroscopic Data

The structural elucidation of **Seychellene** has been accomplished through various spectroscopic techniques. The following tables summarize the characteristic spectroscopic data for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **Seychellene** exhibits characteristic signals for its methyl, methylene, and methine protons. General chemical shift ranges for similar sesquiterpene structures are provided below.



Proton Type	Chemical Shift (δ) ppm (approximate)
Methyl Protons (-CH₃)	0.8 - 1.2
Methylene Protons (-CH ₂ -)	1.2 - 2.0
Methine Protons (-CH-)	1.5 - 2.5
**Exocyclic Methylene Protons (=CH ₂) **	4.5 - 4.8

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of **Seychellene**. The approximate chemical shift ranges for the different types of carbon atoms are listed below.

Carbon Type	Chemical Shift (δ) ppm (approximate)
Methyl Carbons (-CH₃)	15 - 30
Methylene Carbons (-CH ₂ -)	20 - 45
Methine Carbons (-CH-)	30 - 55
Quaternary Carbons (-C-)	30 - 50
Olefinic Carbons (C=C)	100 - 150

Infrared (IR) Spectroscopy

The IR spectrum of **Seychellene** shows characteristic absorption bands for its hydrocarbon structure, including the exocyclic double bond.



Functional Group	Wavenumber (cm⁻¹) (approximate)	Intensity
C-H Stretch (sp³)	2850 - 2990	Strong
C-H Bend (CH ₂ , CH ₃)	1370 - 1470	Medium
C=C Stretch (exocyclic)	1640 - 1680	Medium
=C-H Stretch (sp²)	3000 - 3100	Medium
=C-H Bend (out-of-plane)	880 - 900	Strong

Mass Spectrometry (MS)

The mass spectrum of **Seychellene** shows a molecular ion peak (M⁺) corresponding to its molecular weight.

lon	m/z
Molecular Ion [M]+	204

Experimental Protocols

The total synthesis of **Seychellene** has been a subject of significant interest in the field of organic chemistry. Two seminal total syntheses of (±)-**Seychellene** are those reported by Piers et al. in 1969 and Fukamiya et al. in 1971. The following sections provide a detailed overview of the methodologies employed in these syntheses.

Total Synthesis of (±)-Seychellene (Piers et al., 1969)

The stereoselective total synthesis of racemic **Seychellene** reported by Piers and his colleagues confirmed the structure and stereochemistry of this novel natural product.[2] The synthesis commenced from a known tetrahydropyranyl ether derivative.

Key Steps:

• Enol Acetate Formation: Reaction of the starting tetrahydropyranyl ether with lithium dimethylcuprate in ether, followed by trapping of the intermediate enolate with acetyl



chloride, afforded the corresponding enol acetate.

- Epoxidation and Rearrangement: Epoxidation of the enol acetate with m-chloroperbenzoic acid in benzene, followed by thermal rearrangement of the resulting epoxide, yielded a crystalline keto-acetate.
- Further Transformations: The keto-acetate was then subjected to a series of transformations
 to construct the tricyclic core of Seychellene.
- Final Steps: Treatment of a key intermediate with ethereal methyl-lithium, followed by dehydration of the resulting tertiary alcohol with thionyl chloride in benzene-pyridine, yielded (±)-Seychellene.

Total Synthesis of (±)-Seychellene (Fukamiya et al., 1971)

Fukamiya, Kato, and Yoshikoshi reported a total synthesis of (±)-**Seychellene** starting from 2,3-dimethylcyclohex-2-en-1-one.[3][4]

Key Steps:

- Side Chain Introduction: The starting enone was converted into 2-methyl-2-(3-methyl-5-iodopentyl)-3-methylenecyclohexan-1-one.[3]
- Dienone Formation: The resulting ketone underwent bromination with N-bromosuccinimide, followed by treatment with chromium(II) chloride and then acid to yield 2,3-dimethyl-2-(3-methyl-5-iodopentyl)cyclohexa-3,5-dien-1-one.[3]
- Intramolecular Diels-Alder Reaction: The dienone was converted to the corresponding dimethylamino derivative, which was then oxidized. Pyrolysis of the resulting N-oxide triggered an intramolecular Diels-Alder reaction to form the tricyclic ketone, 4,7,8-trimethyltricyclo[5.3.1.0³,8]undec-9-en-11-one.[3][4]
- Conversion to Norseychellanone: The tricyclic ketone was hydrogenated to give (±)norseychellanone.[3][4]



 Final Conversion to (±)-Seychellene: The transformation of (±)-norseychellanone to (±)-Seychellene was a known procedure at the time.[3]

Isolation from Natural Sources

Seychellene is a constituent of the essential oil of Pogostemon cablin (patchouli).[5][6] The isolation is typically achieved through steam distillation of the dried leaves, followed by fractional distillation of the essential oil under vacuum.[5][7]

General Procedure:

- Steam Distillation: Dried and powdered leaves of Pogostemon cablin are subjected to steam distillation to obtain the essential oil.[7]
- Fractional Distillation: The crude essential oil is then fractionated under reduced pressure.
 The fraction containing Seychellene is collected based on its boiling point.[5]
- Chromatographic Purification: Further purification can be achieved using column chromatography on silica gel or alumina to obtain pure Seychellene.

Mandatory Visualizations

As no specific signaling pathways involving **Seychellene** have been definitively elucidated in the reviewed literature, a logical workflow for the total synthesis of (±)-**Seychellene**, based on the general strategies of Piers and Fukamiya, is presented below. This diagram illustrates the key stages and transformations involved in constructing the complex tricyclic framework of the molecule.





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Caption: A logical workflow for the total synthesis of (±)-Seychellene.

Conclusion

Seychellene remains a molecule of significant interest due to its intricate structure and its role as a challenging target for total synthesis. This guide has provided a detailed summary of its known physical and chemical properties, spectroscopic data, and key synthetic strategies. The presented information serves as a valuable resource for researchers engaged in natural product synthesis, spectroscopic analysis, and the exploration of novel chemical entities for potential applications in drug discovery and development. Further research into the biological activities of **Seychellene** may unveil new therapeutic possibilities.

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References

• 1. organicchemistrydata.org [organicchemistrydata.org]



- 2. Stereoselective total synthesis of (±)-Seychellene Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Total synthesis of (±)-seychellene Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of racemic seychellene based upon intramolecular Diels
 –Alder addition of a cyclohexadienone derivative Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scienceasia.org [scienceasia.org]
- 7. researchgate.net [researchgate.net]
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